1,3-Bis(dodecyloxy)benzene

Vue d'ensemble

Description

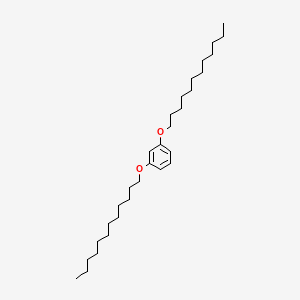

1,3-Bis(dodecyloxy)benzene is a synthetic organic compound that belongs to the family of alkylbenzenes. It is characterized by the presence of two dodecyloxy groups attached to a benzene ring at the 1 and 3 positions. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Bis(dodecyloxy)benzene can be synthesized through the alkylation of resorcinol (1,3-dihydroxybenzene) with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Resorcinol+2Dodecyl BromideK2CO3,DMFthis compound+2KBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Bis(dodecyloxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents such as bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃) are employed for bromination.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Brominated derivatives

Applications De Recherche Scientifique

Materials Science

1,3-Bis(dodecyloxy)benzene exhibits properties suitable for use in materials science, particularly in the development of:

- Liquid Crystals : The compound's long dodecyloxy chains suggest that it may form liquid crystalline phases. Liquid crystals are essential in display technologies, such as LCDs and optical modulators, due to their unique optical properties and ability to change states under electric fields.

- Organic Electronics : Its rigid aromatic core combined with flexible dodecyloxy chains makes it a candidate for organic semiconductors and photovoltaic devices. Research indicates that compounds with similar structures can enhance charge transport properties in organic thin-film transistors.

- Self-Assembling Structures : The amphiphilic nature of this compound may facilitate the formation of self-assembled monolayers (SAMs) which are useful in sensor technologies and nanotechnology applications.

Drug Delivery Systems

While specific biological applications of this compound remain underexplored, compounds with hydrophobic tails often enhance drug delivery by improving solubility and membrane penetration. This suggests potential utility in formulating drug carriers or enhancing the bioavailability of poorly soluble drugs.

Case Study 1: Liquid Crystal Behavior

Research has indicated that compounds similar to this compound exhibit liquid crystalline behavior. A study demonstrated that modifying the length of alkyl chains influences phase transitions and thermal stability, crucial for designing materials with specific thermal and optical properties .

Case Study 2: Organic Electronics

In a comparative study on organic semiconductors, researchers synthesized various derivatives of bis(dodecyloxy)benzene to evaluate their charge transport properties. The results showed that increasing the length of alkyl chains improved the mobility of charge carriers, suggesting that this compound could enhance performance in organic electronic devices.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Bis(dodecyloxy)benzene | Dihydroxy derivative | Exhibits different regioselectivity in reactions |

| 3,4-Di(dodecyloxy)benzaldehyde | Aldehyde derivative | Used in synthesis of polymeric materials |

| 4-(Dodecyloxy)benzene-1,3-diamine | Amino derivative | Exhibits different biological activity patterns |

Mécanisme D'action

The mechanism of action of 1,3-Bis(dodecyloxy)benzene involves its interaction with molecular targets through its hydrophobic dodecyloxy chains and aromatic benzene ring. These interactions can disrupt cell membranes or interfere with enzyme activities, leading to various biological effects. The exact molecular pathways depend on the specific application and target organism or system.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Bis(dodecyloxy)benzene: Similar structure but with dodecyloxy groups at the 1 and 4 positions.

1,2-Bis(dodecyloxy)benzene: Dodecyloxy groups at the 1 and 2 positions.

1,3-Bis(octyloxy)benzene: Shorter alkyl chains (octyl instead of dodecyl).

Uniqueness

1,3-Bis(dodecyloxy)benzene is unique due to its specific substitution pattern and the length of its alkyl chains. This gives it distinct physical and chemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry .

Activité Biologique

1,3-Bis(dodecyloxy)benzene is a compound with significant potential in various biological applications. Its structural characteristics and properties suggest a range of biological activities that merit further exploration. This article reviews the available literature on the biological activity of this compound, including its synthesis, interactions, and potential therapeutic applications.

This compound, also known by its chemical formula , has a molecular weight of 446.75 g/mol. It is characterized as a white crystalline solid with a melting point range of approximately 38 - 39.5 °C . The compound is synthesized through a reaction involving dihydroxybenzene and dodecyl bromide, utilizing potassium carbonate as a base in dimethylformamide (DMF) .

Antimicrobial Activity

Preliminary studies indicate that compounds with similar alkoxy substituents exhibit antimicrobial properties. For instance, derivatives of alkoxybenzenes have shown effectiveness against various pathogens due to their ability to disrupt microbial membranes . Although direct studies on this compound are scarce, the presence of long-chain alkoxy groups suggests potential antimicrobial activity.

Anticancer Potential

Research into related compounds has demonstrated that benzene derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. For example, studies on benzene disulfonamides have shown their ability to inhibit oxidative phosphorylation in cancer cells, leading to reduced ATP production and increased cytotoxicity . While specific data on this compound is lacking, it is plausible that similar mechanisms could be explored.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on structure-activity relationships (SAR) among benzene derivatives highlighted the importance of substituent groups in modulating biological activity. Compounds with longer alkyl chains were found to enhance lipophilicity and membrane permeability, potentially increasing their efficacy as antimicrobial agents . This underscores the need for further investigation into how the dodecyloxy groups in this compound influence its biological activities.

Research Findings Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 446.75 g/mol |

| Melting Point | 38 - 39.5 °C |

| Antimicrobial Activity | Potentially active |

| Anticancer Activity | Needs further investigation |

Propriétés

IUPAC Name |

1,3-didodecoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-19-21-26-31-29-24-23-25-30(28-29)32-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTIZSQDKOCWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC=C1)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301942 | |

| Record name | 1,3-bis(dodecyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41662-92-4 | |

| Record name | 41662-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(dodecyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.